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Compound of Interest

Compound Name: Methyl 5-fluoro-2-nitrobenzoate

Cat. No.: B014937

Introduction to a Versatile Synthetic Building
Block

Methyl 5-fluoro-2-nitrobenzoate is an aromatic organic compound featuring a benzene ring
substituted with a methyl ester, a nitro group, and a fluorine atom. This specific arrangement of
functional groups—an ortho-nitro ester and a para-fluoro substituent relative to the nitro group
—creates a molecule with distinct electronic properties and reactivity. The strong electron-
withdrawing nature of the nitro group, combined with the electronegativity of the fluorine atom,
significantly influences the reactivity of the aromatic ring and the ester moiety.[1]

These characteristics make Methyl 5-fluoro-2-nitrobenzoate a valuable intermediate in
organic synthesis. Its functional groups serve as handles for a variety of chemical
transformations, enabling the construction of more complex molecular architectures.
Consequently, it is a sought-after building block in the development of novel pharmaceuticals
and agrochemicals, where the introduction of fluoro and nitro groups can enhance metabolic
stability, binding affinity, and overall bioactivity.[2] This guide provides the core technical
knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application
in experimental work, from designing reaction conditions to developing purification strategies.
The key properties of Methyl 5-fluoro-2-nitrobenzoate are summarized below.
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Table 1: Core Properties of Methyl 5-fluoro-2-nitrobenzoate

Property Value Source(s)
CAS Number 393-85-1 [31[4]
Molecular Formula CsHeFNO4 [3]
Molecular Weight 199.14 g/mol [3]
Appearance White to yellow solid/powder [2]

Melting Point 47 -51°C [2]

Boiling Point 139 °C at 1.5 mmHg [2]

- Slightly soluble in water;
Solubility _ [31[5]
Soluble in DMSO and acetone.

JZLONOOYIXEAHM-
InChl Key [6]
UHFFFAOYSA-N

The structure of Methyl 5-fluoro-2-nitrobenzoate is visualized in the diagram below.

Caption: Chemical structure of Methyl 5-fluoro-2-nitrobenzoate.

Synthesis and Mechanistic Pathways

The most direct and common synthesis of Methyl 5-fluoro-2-nitrobenzoate is the Fischer
esterification of its corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid. This method is
reliable, high-yielding, and utilizes readily available reagents.

Primary Synthetic Route: Fischer Esterification

The Fischer esterification is an acid-catalyzed reaction between a carboxylic acid and an
alcohol.[7] In this case, 5-fluoro-2-nitrobenzoic acid is reacted with an excess of methanol in
the presence of a strong acid catalyst, typically sulfuric acid (H2SOa4). The use of excess
methanol is a critical experimental choice; according to Le Chéatelier's principle, it drives the
equilibrium towards the formation of the methyl ester product and water.
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Caption: General workflow for the synthesis of Methyl 5-fluoro-2-nitrobenzoate.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning the steps include built-in checks and
rationale to ensure a successful outcome.

e Reagents and Equipment:
o 5-fluoro-2-nitrobenzoic acid (1.0 eq)
o Methanol (MeOH), anhydrous (10-20 volumes)
o Concentrated Sulfuric Acid (H2SOa4) (0.1-0.2 eq)
o Round-bottom flask with reflux condenser and magnetic stirrer
o Saturated sodium bicarbonate (NaHCOs3) solution
o Ethyl acetate (EtOAC)
o Anhydrous magnesium sulfate (MgSOa) or sodium sulfate (Naz2S0Oa)
o Rotary evaporator
e Procedure:

o Reaction Setup: To a clean, dry round-bottom flask, add 5-fluoro-2-nitrobenzoic acid and
methanol. The large excess of methanol acts as both reactant and solvent. Begin stirring
to dissolve the acid.
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o Catalyst Addition (Causality): Cool the mixture in an ice bath. This is a critical safety and
control step. The subsequent addition of concentrated sulfuric acid is highly exothermic.
Slow, dropwise addition of H2SOa4 prevents a dangerous temperature spike and potential
side reactions.

o Reflux (Driving the Reaction): Equip the flask with a reflux condenser and heat the mixture
to reflux (approx. 65°C for methanol). Maintain reflux for 4-16 hours. The progress should
be monitored by Thin Layer Chromatography (TLC) until the starting carboxylic acid is
consumed. This heating provides the necessary activation energy for the reaction to
proceed at a reasonable rate.

o Workup and Neutralization: After cooling to room temperature, slowly pour the reaction
mixture into a beaker containing crushed ice and water. This precipitates the less polar
ester product while retaining polar impurities and the acid catalyst in the aqueous phase.
Neutralize the mixture carefully with a saturated solution of NaHCOs until effervescence
ceases. This step removes the H2SOa catalyst and any unreacted carboxylic acid.

o Extraction: Transfer the mixture to a separatory funnel and extract the product into an
organic solvent like ethyl acetate (3x volumes). The organic layers are combined. This
step isolates the desired ester from the aqueous phase.

o Drying and Concentration: Dry the combined organic layers over anhydrous MgSOQOa or
NazSO0a, filter, and concentrate the solvent using a rotary evaporator. This removes
residual water and the extraction solvent to yield the crude product.

o Purification: The crude solid can be purified by recrystallization from a suitable solvent
(e.g., methanol or an ethanol/water mixture) or by silica gel column chromatography to
yield the pure Methyl 5-fluoro-2-nitrobenzoate.

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment are paramount for any chemical compound used
in research. The following section outlines the expected spectroscopic signatures for Methyl 5-
fluoro-2-nitrobenzoate based on established principles of organic spectroscopy.[8][9]

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum
of Methyl 5-fluoro-2-nitrobenzoate is expected to show strong, characteristic absorption
bands.

Table 2: Predicted IR Absorption Bands

Wavenumber . . . .
( 1 Functional Group Vibration Type Rationale
cm-
Strong, sharp peak
) characteristic of an
~1735-1750 Ester (C=0) Stretching )
aromatic ester
carbonyl.[10]
] ] ) Strong absorption due
~1500-1550 Nitro (N-O) Asymmetric Stretching
to the -NO2z group.[10]
Strong absorption,
~1290-1360 Nitro (N-O) Symmetric Stretching confirming the nitro
group.[10]
] Strong peak for the
~1250-1310 Ester (C-O) Stretching

ester C-O bond.[10]

Moderate to strong
~1000-1100 C-F Stretching absorption for the aryl-
fluoride bond.

) ) ] Multiple sharp peaks
~1600, ~1475 Aromatic C=C Ring Stretching ) ) ]
of variable intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e 1H NMR: The proton NMR spectrum will show signals for the three aromatic protons and the
three methyl protons. The aromatic region will display complex splitting patterns (multiplets)
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due to coupling between the protons and with the fluorine atom. The methyl group will
appear as a sharp singlet.

e 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each
unique carbon atom in the molecule. The carbonyl carbon of the ester will be significantly
downfield. Carbons attached to electronegative atoms (F, O, N) will also be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the
molecule. In Electron lonization (EI) mode, a strong molecular ion peak [M]* at m/z = 199 is
expected, confirming the molecular weight.[11] Characteristic fragment ions may include losses
of the methoxy group (-OCHs, m/z 31), the nitro group (-NOz, m/z 46), or the entire ester group
(-COOCHSs, m/z 59).

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 5-fluoro-2-nitrobenzoate is dictated by its functional groups.

e Nucleophilic Aromatic Substitution (SnAr): The aromatic ring is highly electron-deficient due
to the powerful withdrawing effects of the ortho-nitro group and the para-fluoro group. This
makes the ring susceptible to nucleophilic attack. The fluorine atom, being a good leaving
group and located para to the activating nitro group, is the most likely site for substitution by
strong nucleophiles.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH2)
using various reducing agents (e.g., H2/Pd-C, SnCl2). This transformation is a cornerstone of
synthetic chemistry, as it converts the electron-withdrawing nitro group into an electron-
donating amino group, fundamentally altering the ring's reactivity and providing a key
functional group for further derivatization.

o Ester Hydrolysis: The methyl ester can be hydrolyzed back to the carboxylic acid under
either acidic or basic conditions. This allows for the temporary protection of the carboxylic
acid functionality during other synthetic steps.

Its utility as a synthetic intermediate is broad, serving as a precursor for various heterocyclic
compounds and other complex organic molecules of interest to the pharmaceutical and
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material science sectors.[2][12]

Safety and Handling

Methyl 5-fluoro-2-nitrobenzoate should be handled with appropriate care in a laboratory
setting.

e Hazards: It may be harmful if swallowed, causing irritation to the skin, eyes, and respiratory
tract.[13]

o Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant
gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

o Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing
agents.[2]

Conclusion

Methyl 5-fluoro-2-nitrobenzoate is a strategically important chemical intermediate whose
value lies in the precise arrangement of its reactive functional groups. A thorough
understanding of its properties, synthesis, and reactivity, as detailed in this guide, empowers
researchers to leverage its synthetic potential effectively. The protocols and characterization
data provided herein serve as a reliable foundation for its application in the synthesis of next-
generation pharmaceuticals, agrochemicals, and advanced materials.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC
[pmc.ncbi.nlm.nih.gov]

2. chemimpex.com [chemimpex.com]

3. Methyl 5-fluoro-2-nitrobenzoate, 98% | Fisher Scientific [fishersci.ca]

4. arctomsci.com [arctomsci.com]

5. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

6. Methyl 2-Fluoro-5-nitrobenzoate | CBH6FNO4 | CID 11217860 - PubChem
[pubchem.ncbi.nim.nih.gov]

7. researchgate.net [researchgate.net]

8. Spectroscopic study of nitroaromatic-smectite sorption mechanisms - PubMed
[pubmed.ncbi.nim.nih.gov]

9. mdpi.com [mdpi.com]
10. homework.study.com [homework.study.com]

11. Characterization of aerosol nitroaromatic compounds: Validation of an experimental
method - PMC [pmc.ncbi.nlm.nih.gov]

12. ossila.com [ossila.com]

13. chembk.com [chembk.com]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b014937?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2884413/
https://www.chemimpex.com/products/45264
https://www.fishersci.ca/shop/products/methyl-5-fluoro-2-nitrobenzoate-98-thermo-scientific/p-7053697
https://arctomsci.com/393-85-1-AC150537-1
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB02466127.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-nitrobenzoate
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-2-fluoro-5-nitrobenzoate
https://www.researchgate.net/profile/Aisyah-Saad-Abdul-Rahim/publication/325683003_Improved_Fischer_Esterification_of_Substituted_Benzoic_Acid_under_Sealed-Vessel_Microwave_Condition/links/5b1e299c45851587f29f6dfe/Improved-Fischer-Esterification-of-Substituted-Benzoic-Acid-under-Sealed-Vessel-Microwave-Condition.pdf
https://pubmed.ncbi.nlm.nih.gov/11775151/
https://pubmed.ncbi.nlm.nih.gov/11775151/
https://www.mdpi.com/1422-0067/8/12/1234
https://homework.study.com/explanation/interpret-the-infrared-spectrum-of-methyl-m-nitrobenzoate-indicate-the-product-formed-on-nitration-of-each-of-the-following-compounds-benzene-toluene-chlorobenzene-and-benzoic-acid.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7759643/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7759643/
https://www.ossila.com/products/2-fluoro-5-nitrobenzoic-acid
https://www.chembk.com/en/chem/methyl%202-fluoro-5-nitrobenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

 To cite this document: BenchChem. [chemical structure of Methyl 5-fluoro-2-nitrobenzoate].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014937#chemical-structure-of-methyl-5-fluoro-2-
nitrobenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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